2,3'-Dibromo-5-methoxybenzophenone
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Description
2,3’-Dibromo-5-methoxybenzophenone is a chemical compound with the molecular formula C14H10Br2O2 . It has a molecular weight of 370.04 . The IUPAC name for this compound is (2-bromo-5-methoxyphenyl) (3-bromophenyl)methanone .
Molecular Structure Analysis
The molecular structure of 2,3’-Dibromo-5-methoxybenzophenone consists of a benzophenone core with bromine atoms at the 2 and 3’ positions and a methoxy group at the 5 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3’-Dibromo-5-methoxybenzophenone include a molecular weight of 370.04 . Other specific properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Use in Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: “2,3’-Dibromo-5-methoxybenzophenone” is used in organic synthesis . It’s often used as a starting material or intermediate in the synthesis of more complex organic compounds .
- Methods of Application: The specific methods of application can vary greatly depending on the desired end product. Typically, it would be used in a reaction with other organic compounds under controlled conditions .
- Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, the use of this compound in organic synthesis can lead to the creation of a wide variety of other organic compounds .
Suzuki Cross-Coupling Reaction
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound has been used in the Suzuki-Miyaura cross-coupling reaction for the synthesis of a series of 5-aryl-2-bromo-3-hexylthiophene .
- Methods of Application: The coupling method involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids under controlled and optimal reaction conditions .
- Results or Outcomes: The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition and anti-thrombolytic activities, and almost all products showed potentially good properties .
α-Glucosidase Inhibitory Mechanisms
- Scientific Field: Pharmacology
- Application Summary: Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), derived from the marine algae, is a potential α-glucosidase inhibitor for type 2 diabetes treatment .
- Methods of Application: A synthetic route was established as a valid approach to obtain BDDE .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(3-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O2/c1-18-11-5-6-13(16)12(8-11)14(17)9-3-2-4-10(15)7-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEQSXZCMATXOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641441 |
Source
|
Record name | (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3'-Dibromo-5-methoxybenzophenone | |
CAS RN |
746651-87-6 |
Source
|
Record name | (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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